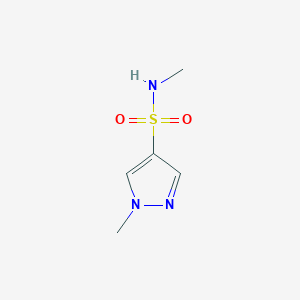

1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

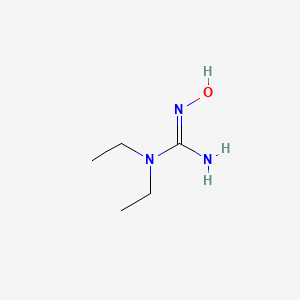

1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, also known as MPM-4, is a compound used in various fields of research and industry. It has a molecular weight of 162.17 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 1-Methyl-1H-pyrazole-4-sulfonic acid is1S/C4H6N2O3S/c1-6-3-4 (2-5-6)10 (7,8)9/h2-3H,1H3, (H,7,8,9) . This code provides a specific textual identifier for the compound’s molecular structure. Physical And Chemical Properties Analysis

1-Methyl-1H-pyrazole-4-sulfonic acid methylamide is a powder that is stored at room temperature . The compound has a molecular weight of 162.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% has a wide range of applications in scientific research. It can be used as a reagent for the synthesis of various organic compounds, as a catalyst in chemical reactions, and as a buffer in biochemical studies. In addition, 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% is a useful tool for the study of enzyme kinetics, as it can be used to inhibit the activity of enzymes. It can also be used to study the effects of pH on the activity of enzymes.

作用机制

Target of Action

N,1-dimethyl-1H-pyrazole-4-sulfonamide, also known as 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95%, primarily targets the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.

Mode of Action

The compound interacts with the SDH enzyme, inhibiting its activity . This inhibition disrupts the normal functioning of the citric acid cycle and the electron transport chain, leading to a decrease in energy production within the cell .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the citric acid cycle (also known as the Krebs cycle or the tricarboxylic acid cycle). The inhibition of the SDH enzyme disrupts this cycle, leading to a decrease in the production of ATP, the primary energy currency of the cell .

Result of Action

The inhibition of the SDH enzyme by N,1-dimethyl-1H-pyrazole-4-sulfonamide leads to a disruption in energy production within the cell. This can result in cell death, particularly in cells that rely heavily on the citric acid cycle for energy production .

实验室实验的优点和局限性

1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% is a versatile compound that has a variety of uses in laboratory experiments and research studies. One of the major advantages of using 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% is that it is relatively easy to synthesize, and it can be purified by recrystallization from ethanol. In addition, 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% is relatively stable and can be stored at room temperature for extended periods of time. However, one limitation of using 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% is that it can be toxic if ingested and may cause skin irritation.

未来方向

1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% has a wide range of potential applications in scientific research and laboratory experiments. In the future, it could be used to study the effects of pH on the activity of enzymes and transporters. It could also be used to study the effects of inhibitors on enzyme activity and to study the effects of inhibitors on metabolic pathways. Additionally, 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% could be used to study the effects of inhibitors on protein activity and to study the effects of inhibitors on signal transduction pathways. Finally, 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% could be used to study the effects of inhibitors on cell growth and differentiation.

合成方法

1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% can be synthesized using a two-step process. The first step involves the reaction of 1-methyl-1H-pyrazole-4-sulfonic acid (MPS) with methylamine (MA) in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95%, as well as water and sodium sulfate as byproducts. The second step involves the purification of 1-Methyl-1H-pyrazole-4-sulfonic acid methylamide, 95% by recrystallization from ethanol.

安全和危害

The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it poses certain hazards. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

生化分析

Biochemical Properties

Pyrazole and sulfonamide derivatives have been shown to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some pyrazole-4-sulfonamide derivatives have been shown to exhibit antiproliferative activity against certain cell types

Molecular Mechanism

It is possible that it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

N,1-dimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-6-11(9,10)5-3-7-8(2)4-5/h3-4,6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJOYMVEUJFZTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CN(N=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)

![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)